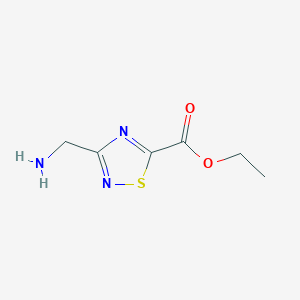

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate

Description

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an aminomethyl group at position 3 and an ethyl carboxylate ester at position 5. Its hydrochloride form has the molecular formula C₆H₁₀ClN₃O₂S, a molecular weight of 223.68 g/mol, and a purity of ≥95% .

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 |

InChI Key |

CANLOCWZEUSLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from Ethyl 5-Amino-1,2,4-thiadiazole-3-carboxylate

A common precursor is ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate (CAS No. 64837-53-2), which can be functionalized to introduce the aminomethyl group.

Microwave-Assisted Coupling Reactions

Microwave irradiation has been employed to accelerate coupling reactions involving ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate:

Cyclization and Ring-Closure Strategies

Alternative syntheses involve cyclization of hydrazinecarboxylate derivatives to form the thiadiazole ring, followed by functionalization:

This method is more common for 1,2,3-thiadiazoles but provides insight into thiadiazole ring formation chemistry relevant to 1,2,4-thiadiazoles.

Palladium-Catalyzed Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions have been applied to functionalize thiadiazole derivatives:

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Reductive amination | Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate | Sodium triacetoxyborohydride, TFA | 20–70°C, 18 h | Moderate | Introduces aminomethyl group |

| Ester reduction | Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate | LiAlH4 | 0–20°C, 1 h | Moderate | Produces alcohol intermediate |

| Microwave-assisted amide coupling | Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate | Benzotriazol-1-ol, EDCI | 100°C, 0.5 h | Moderate | Rapid amide bond formation |

| Cyclization via hydrazone | Ketones + ethyl hydrazinecarboxylate | SOCl2, HCl | Reflux, 0°C to RT | High | Forms thiadiazole ring |

| Pd-catalyzed cross-coupling | Thiadiazole derivatives | Pd(OAc)2, Xantphos, NaOtBu | 110°C, 36 h | Moderate | Functionalization of thiadiazole ring |

NMR Data: Characteristic ^1H NMR signals for the aminomethyl group appear as doublets or singlets around 4.5 ppm, consistent with methylene protons adjacent to nitrogen. Aromatic and heterocyclic protons resonate between 7.0 and 8.0 ppm depending on substitution pattern.

Yield and Purity: Yields vary from moderate (30–50%) to high (above 70%) depending on the method and purification technique. Chromatographic purification using silica gel and solvent gradients (e.g., methanol/dichloromethane) is common.

Reaction Conditions: Many reactions require inert atmosphere (argon), controlled temperature (0–110°C), and dry solvents to prevent side reactions.

The preparation of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate involves versatile synthetic strategies, primarily centered on functionalizing the thiadiazole ring via reductive amination, ester reduction, microwave-assisted coupling, and palladium-catalyzed cross-coupling. Each method offers specific advantages in terms of yield, reaction time, and functional group tolerance. The integration of these approaches enables efficient synthesis of this compound for further applications in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate with four structurally related thiadiazole derivatives:

Research Findings and Trends

- Green Synthesis : Microwave-assisted methods for ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate align with sustainable chemistry trends, reducing energy consumption and waste .

- Isomer-Specific Reactivity: The 1,2,3-thiadiazole isomer (e.g., ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate) exhibits distinct electronic properties compared to 1,2,4-thiadiazoles, influencing regioselectivity in further reactions .

Biological Activity

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₄O₂S and a molecular weight of approximately 224.23 g/mol. The compound features a thiadiazole ring, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms .

- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Anticonvulsant Activity : Some studies have indicated that compounds with a similar scaffold may exhibit anticonvulsant effects in animal models, suggesting their potential in treating epilepsy .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Condensation Reactions : Typically involve the reaction of hydrazine derivatives with carbon disulfide followed by alkylation to form the thiadiazole ring.

- Refluxing with Amines : this compound can also be synthesized by refluxing appropriate precursors with amines in ethanol .

Antimicrobial Studies

A study conducted by Kadi et al. (2019) evaluated various thiadiazole derivatives for their antimicrobial activity. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics like ampicillin .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of thiadiazole derivatives. In vitro assays demonstrated that compounds structurally related to this compound inhibited the growth of several cancer cell lines with IC50 values indicating potent activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Methyl group at position 4 | Moderate antibacterial |

| Ethyl 2-amino-1,3,4-thiadiazole | Amino group at position 2 | Anticancer activity |

| Ethyl 5-(aminomethyl)-1,3,4-thiadiazole | Aminomethyl group at position 5 | Anticonvulsant effects |

The table above illustrates how structural variations influence the biological activities of related compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cycloaddition reactions. For example, microwave-assisted synthesis involves reacting oxathiazolone with ethyl cyanoformate in p-xylene at 160°C for 10 minutes, yielding moderate-to-good results. Solvent choice (e.g., p-xylene) and microwave heating significantly reduce reaction time compared to classical methods. Post-synthesis, excess reagents are removed under reduced pressure, followed by chromatographic purification . Alternative routes may involve cyclocondensation of acylhydrazides with carbethoxyformimidates, as seen in triazole synthesis, suggesting adaptability for thiadiazole derivatives .

Q. How is the compound characterized, and what analytical techniques validate its structure and purity?

Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C) to confirm backbone and substituent positions.

- Mass spectrometry (MS) for molecular weight verification (e.g., observed m/z 172.205 for the base compound) .

- HPLC for purity assessment (e.g., 95% purity reported for the hydrochloride salt) .

- Elemental analysis to validate empirical formulas (e.g., C₆H₈N₂O₂S) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cycloaddition efficiency compared to p-xylene .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) could accelerate reaction rates in cyclocondensation steps .

- Microwave parameters : Adjusting irradiation time (e.g., 10–15 minutes) and temperature (160–180°C) to balance yield and decomposition risks .

- Purification : Gradient elution in flash chromatography to isolate the target compound from byproducts .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Conflicting spectral interpretations (e.g., overlapping peaks in NMR) require:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- X-ray crystallography for definitive structural confirmation, especially when stereochemistry or regiochemistry is disputed .

- Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

Q. What biological activities are associated with this compound, and how are they assessed in preclinical studies?

While direct data on this compound is limited, structurally related thiadiazoles exhibit:

- Antimicrobial activity : Evaluated via MIC assays against bacterial/fungal strains .

- Enzyme inhibition : Assays targeting enzymes like acetylcholinesterase or urease, using spectrophotometric methods .

- Molecular docking : Virtual screening against protein targets (e.g., SARS-CoV-2 main protease) to predict binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for microwave-assisted synthesis?

Variability in yields (e.g., 40–70%) may arise from:

- Inconsistent microwave power calibration : Standardize equipment across labs .

- Solvent purity : Trace moisture in p-xylene can hydrolyze ethyl cyanoformate, reducing efficiency .

- Work-up protocols : Incomplete removal of volatile byproducts may inflate yield calculations .

Methodological Tables

| Synthesis Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | 160°C, 10 min, p-xylene | 65% | |

| Cyclocondensation | RT, 24 hr, ethanol | 50% |

| Characterization Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH₂CH₃), δ 4.3 (q, OCH₂) | |

| HPLC | Retention time: 6.2 min, 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.